molecular formula C18H21N3O4 B2484562 1-(2-(5-(3-Methoxyphenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide CAS No. 953139-36-1

1-(2-(5-(3-Methoxyphenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide

Cat. No.: B2484562
CAS No.: 953139-36-1
M. Wt: 343.383
InChI Key: UBFORJLYFMFOGT-UHFFFAOYSA-N
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Description

1-(2-(5-(3-Methoxyphenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H21N3O4 and its molecular weight is 343.383. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The compound 1-(2-(5-(3-Methoxyphenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide has been explored in the synthesis of various radiolabeled compounds. For instance, N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide and its derivatives have been synthesized for positron emission tomography (PET) imaging of CB1 cannabinoid receptors in the brain (Katoch-Rouse & Horti, 2003) (Fan et al., 2006).

  • The compound is also involved in the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines, targeting COX-2 selectivity, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).

  • Its derivatives have been evaluated for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, providing insights into potential cancer therapeutic applications (Hassan et al., 2014).

Biological Activity and Applications

  • Derivatives of this compound are involved in the synthesis of piperidine-4-carboxamide CCR5 antagonists like TAK-220, exhibiting high anti-HIV-1 activity and promising pharmacokinetic profiles (Imamura et al., 2006).

  • The compound has been a part of the synthesis of analogs targeting the CB1 cannabinoid receptor, aiming for the development of tracers for medical imaging through PET ligands (Tobiishi et al., 2007).

  • A compound screened from a chemical library, involving a derivative of this molecule, has shown the ability to selectively kill bacterial persisters without affecting normal antibiotic-sensitive cells, offering a new approach to bacterial infection treatment (Kim et al., 2011).

Agricultural and Enzyme Inhibitory Applications

  • Novel derivatives have been synthesized as potential inhibitors targeting D1 protease in plants, indicating applications in the development of herbicides (Hu et al., 2009).

  • The compound has been incorporated into the synthesis of new pyridine derivatives with considerable antimicrobial activity, providing potential pharmaceutical and agricultural benefits (Patel & Agravat, 2009).

  • Derivatives have shown enzyme inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase, hinting at potential therapeutic applications in diseases where these enzymes play a pivotal role (Cetin et al., 2021).

Future Directions

Isoxazole and its derivatives continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

Properties

IUPAC Name

1-[2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-24-15-4-2-3-13(9-15)16-10-14(20-25-16)11-17(22)21-7-5-12(6-8-21)18(19)23/h2-4,9-10,12H,5-8,11H2,1H3,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFORJLYFMFOGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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